3,4,5-Trifluorobenzenethiol
Overview
Description
3,4,5-Trifluorobenzenethiol: is an organosulfur compound with the molecular formula C6H3F3S . It is characterized by the presence of three fluorine atoms attached to a benzene ring and a thiol group (-SH) at the para position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluorobenzenethiol typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-Trifluorobromobenzene.
Reaction with Thiourea: The 3,4,5-Trifluorobromobenzene is reacted with thiourea in the presence of a base such as sodium hydroxide. This reaction forms an intermediate isothiouronium salt.
Hydrolysis: The isothiouronium salt is then hydrolyzed using an acid, such as hydrochloric acid, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Another product of thiol oxidation.
Substituted Benzene Derivatives: Formed through nucleophilic aromatic substitution.
Scientific Research Applications
3,4,5-Trifluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other molecules, leading to inhibition or modification of their function. This interaction is crucial in enzyme inhibition studies and drug development.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorobenzenethiol: Similar structure but with fluorine atoms at different positions.
3,4,5-Trichlorobenzenethiol: Chlorine atoms instead of fluorine atoms.
3,4,5-Trifluorobenzylthiol: Benzyl group instead of a thiol group.
Uniqueness
3,4,5-Trifluorobenzenethiol is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. The presence of the thiol group also adds to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
3,4,5-trifluorobenzenethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOBILWIHXXCAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666715 | |
Record name | 3,4,5-Trifluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443683-18-9 | |
Record name | 3,4,5-Trifluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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